N-cyclohexyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Overview
Description
N-cyclohexyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound, with its unique structure, has garnered interest in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.
Introduction of the Iodine Atom: The iodine atom at position 6 can be introduced through halogenation reactions using iodine and an oxidizing agent.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazolinone derivative with a thiol compound under suitable conditions.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with cyclohexylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Hydroxyl Derivatives: From reduction reactions.
Substituted Quinazolinones: From nucleophilic substitution reactions.
Scientific Research Applications
N-cyclohexyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Cancer Research: The compound is studied for its anticancer properties, particularly its ability to inhibit certain cancer cell lines.
Biological Studies: It serves as a tool compound to study the biological pathways involving quinazolinone derivatives.
Pharmaceutical Development: The compound is explored for its potential to be developed into a therapeutic drug.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory pathway.
Signal Transduction Modulation: It may interfere with signal transduction pathways, such as the MAPK pathway, which is crucial in cell proliferation and survival.
DNA Interaction: The compound may bind to DNA, affecting the replication and transcription processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline
- 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)methyl]-6-iodo-3H-quinazolin-4-one
Uniqueness
N-cyclohexyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the cyclohexyl group and the sulfanyl acetamide moiety differentiates it from other quinazolinone derivatives, potentially enhancing its therapeutic efficacy and selectivity .
Properties
IUPAC Name |
N-cyclohexyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18IN3O2S/c17-10-6-7-13-12(8-10)15(22)20-16(19-13)23-9-14(21)18-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,21)(H,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRSPONVOMONLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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